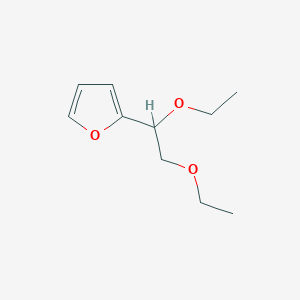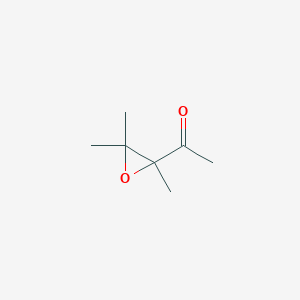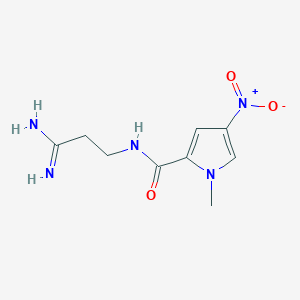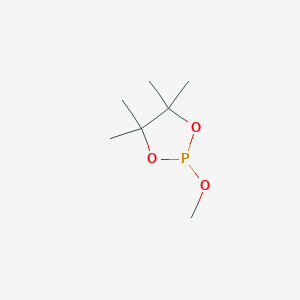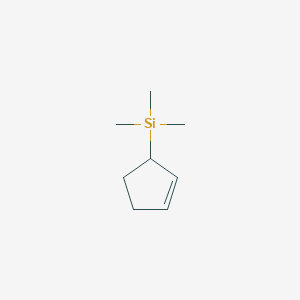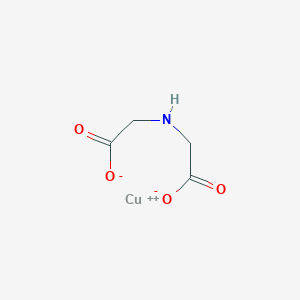
Copper(II)-iminodiacetate
描述
Copper(II)-iminodiacetate is a coordination compound where copper(II) ions are complexed with iminodiacetate ligands. This compound is known for its stability and versatility in various chemical reactions and applications. The iminodiacetate ligand acts as a chelating agent, binding to the copper ion through its nitrogen and carboxylate groups, forming a stable complex.
准备方法
Synthetic Routes and Reaction Conditions: Copper(II)-iminodiacetate can be synthesized through a straightforward reaction between copper(II) salts and iminodiacetic acid. The typical procedure involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of iminodiacetic acid. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where copper(II) salts and iminodiacetic acid are mixed under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are optimized to ensure maximum yield and purity of the product. The final product is then subjected to purification processes, including filtration and drying, to meet industrial standards.
化学反应分析
Types of Reactions: Copper(II)-iminodiacetate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to higher oxidation states.
Substitution Reactions: The iminodiacetate ligand can be replaced by other ligands in substitution reactions, leading to the formation of new copper complexes.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules, enhancing its reactivity and applications.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution Reactions: Ligands such as ethylenediamine or other chelating agents can be used under mild conditions.
Complexation Reactions: Various organic molecules or metal ions can be introduced to form new complexes under controlled pH and temperature conditions.
Major Products Formed:
Oxidation-Reduction Reactions: Products include copper(I) complexes or higher oxidation state copper compounds.
Substitution Reactions: New copper complexes with different ligands.
Complexation Reactions: Multi-metallic or organic-inorganic hybrid complexes.
科学研究应用
Copper(II)-iminodiacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions. It also serves as a precursor for the synthesis of other copper complexes.
Biology: Employed in biochemical studies to investigate copper’s role in enzymatic reactions and as a model compound for copper-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also used in diagnostic imaging and as a contrast agent.
Industry: Utilized in electroplating, water treatment, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of copper(II)-iminodiacetate involves its ability to interact with biological molecules and catalyze chemical reactions. The copper ion in the complex can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in antimicrobial and anticancer applications, where the generated ROS can induce cell death. Additionally, the complex can bind to DNA and proteins, disrupting their normal functions and leading to therapeutic effects.
相似化合物的比较
Copper(II) sulfate: A widely used copper compound with applications in agriculture, chemistry, and industry.
Copper(II) chloride: Another common copper compound used in various chemical reactions and industrial processes.
Copper(II) acetate: Known for its use in organic synthesis and as a catalyst.
Uniqueness of Copper(II)-iminodiacetate: this compound is unique due to its strong chelating properties, which enhance its stability and reactivity. The iminodiacetate ligand provides multiple binding sites, allowing for the formation of stable complexes with copper and other metal ions. This property makes it particularly useful in applications requiring high stability and specificity, such as in biochemical studies and therapeutic applications.
属性
IUPAC Name |
copper;2-(carboxylatomethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Cu/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRWUTUSBJVEEN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5CuNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161968 | |
| Record name | Copper(II)-iminodiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14219-31-9 | |
| Record name | Copper(II)-iminodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(II)-iminodiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


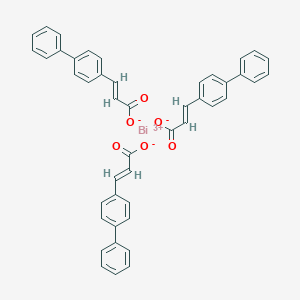
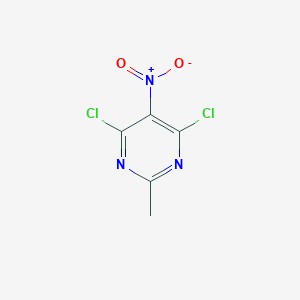
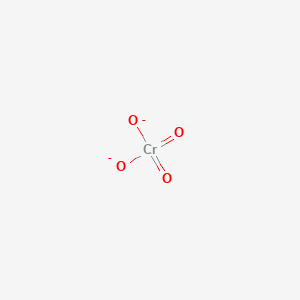
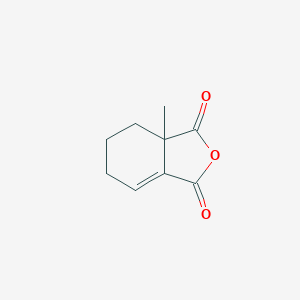
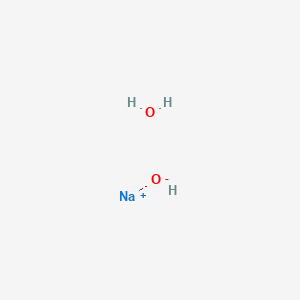

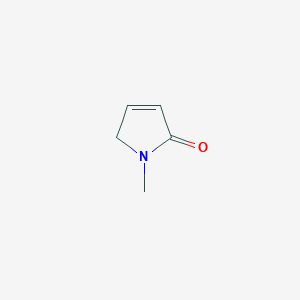
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
